1-(Dimethylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridine ring. The exact structure would need to be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the ester group could undergo hydrolysis or transesterification. The sulfanyl group might participate in oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbamoyl and ester groups could enhance its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve exploring its potential applications, optimizing its synthesis, and conducting a thorough investigation of its properties. If it shows promising biological activity, it could be developed into a pharmaceutical drug, which would involve extensive preclinical and clinical testing .
Properties
IUPAC Name |
[1-(dimethylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-8(11(15)14(2)3)17-12(16)9-6-5-7-13-10(9)18-4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDGHJZJROEDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC(=O)C1=C(N=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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